Bromo(2-methylphenyl)acetic acid
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Overview
Description
Bromo(2-methylphenyl)acetic acid, also known as 2-(4-bromo-2-methylphenyl)acetic acid, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where one hydrogen atom is replaced by a bromo(2-methylphenyl) group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(2-methylphenyl)acetic acid can be synthesized through the bromination of methylphenyl acetic acid. The process involves dissolving methylphenyl acetic acid in a high boiling solvent such as benzene, chlorobenzene, or dichlorobenzene. A bromating agent like bromine or bromo-succinimide is added along with a catalyst such as azodiisobutyronitrile or benzoyl peroxide. The reaction is initiated under incandescent light at temperatures between 80°C to 130°C for 6 to 12 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The use of high boiling solvents and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to achieve a high yield of up to 90% with HPLC purity greater than 98.5% .
Chemical Reactions Analysis
Types of Reactions
Bromo(2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydrosulfide (NaSH·H2O) can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Formation of compounds like α-mercaptophenylacetic acid.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
Bromo(2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of bromo(2-methylphenyl)acetic acid involves its interaction with molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the aromatic ring towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-phenylacetic acid
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
- 2-Bromo-2-chlorophenylacetic acid
Uniqueness
Bromo(2-methylphenyl)acetic acid is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and properties. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .
Properties
CAS No. |
29302-73-6 |
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Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
InChI Key |
ADJAWAHSDBSEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)Br |
Origin of Product |
United States |
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